1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyrimidin-4-yl core substituted with a (2,5-dimethylphenyl)sulfanyl group at position 6 and an N-[(2-ethoxyphenyl)methyl] side chain. Its molecular structure integrates a sulfur atom (via the sulfanyl group) and an ethoxybenzyl moiety, which may confer distinct electronic and steric properties compared to analogs.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-4-33-23-8-6-5-7-22(23)17-28-27(32)21-11-13-31(14-12-21)25-16-26(30-18-29-25)34-24-15-19(2)9-10-20(24)3/h5-10,15-16,18,21H,4,11-14,17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCUDHNSVZRWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring, a piperidine moiety, and a carboxamide functional group. The presence of the sulfanyl group and various aromatic substituents enhances its potential interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N4O2S, with a molecular weight of approximately 476.64 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit significant biological activities, including:
- Antiviral Activity : Compounds within this structural class have been screened for their effectiveness against various viral strains, including HIV. For instance, structure–activity relationship (SAR) studies indicate that specific substituents enhance antiviral potency by improving binding affinity to viral targets .
- Antitumor Properties : The compound's ability to inhibit tumor cell proliferation has been explored in various studies. In vitro assays have demonstrated its potential to induce apoptosis in cancer cell lines through specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
Binding to Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction : The compound can bind to cellular receptors, modulating signal transduction pathways.
Gene Expression Modulation : It may influence the expression of genes involved in various biological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Screening : A study screened derivatives similar to this compound against wild-type HIV and resistant strains, revealing that modifications on the phenyl ring significantly impacted antiviral potency. For example, compounds with larger substituents showed decreased activity due to steric hindrance .
- Cytotoxicity Assessment : Cytotoxicity tests using MTT assays indicated that while some derivatives exhibited low cytotoxicity (CC50 values), others demonstrated high selectivity indices (SI), suggesting favorable therapeutic windows for further development.
- Structure–Activity Relationships (SAR) : Detailed SAR analyses have shown that specific substitutions on the piperidine and pyrimidine moieties are crucial for enhancing biological activity, particularly against resistant viral strains .
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 6-amino-pyrimidine derivatives | Amino group on pyrimidine | Immunosuppressive activities |
| N-(2-hydroxyethoxy)-carboxamides | Hydroxyethoxy substituent | Different solubility profiles |
| Sulfanyl-substituted phenyl derivatives | Sulfanyl group on phenyl | Enhanced reactivity towards electrophiles |
Scientific Research Applications
The compound 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For example, studies on related pyrimidine derivatives have demonstrated their effectiveness as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Case Study: VEGFR Inhibition
A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. Some compounds showed up to 100-fold increased potency compared to standard inhibitors like semaxanib, leading to significant reductions in tumor growth and metastasis in animal models .
Antimicrobial and Antiviral Properties
The compound has also been studied for its antimicrobial and antiviral activities. Research indicates that similar compounds can interact with bacterial cell membranes or viral proteins, potentially leading to their inhibition.
Other Biological Activities
In addition to anticancer properties, there is ongoing research into the compound's potential as an anti-inflammatory agent. The structural features of the compound suggest it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .
Synthetic Route Example
A typical synthetic route might involve:
- Formation of a pyrimidine intermediate.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final amidation step to yield the target compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Functional Group Impact on Properties
Sulfanyl vs. Phenoxy/Phenylamino Linkages
- The sulfanyl group in the target compound (vs.
- The phenoxy group in may improve metabolic stability compared to sulfanyl due to reduced susceptibility to oxidation .
Substituent Effects on Bioactivity
Crystallographic and Conformational Insights
- Compounds like exhibit intramolecular hydrogen bonding (N–H⋯N), stabilizing specific conformations. The target’s ethoxy group may disrupt such interactions, favoring alternative binding modes .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidine and piperidine moieties, as seen in analogous sulfanyl-containing compounds .
- Purification : Employ column chromatography followed by recrystallization. High-performance liquid chromatography (HPLC) ≥95% purity is recommended for intermediates .
- Reaction monitoring : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation .
- Yield improvement : Adjust stoichiometry and solvent systems (e.g., DMF for solubility) based on reported challenges in piperidine-carboxamide synthesis .
Q. What analytical techniques are most effective for characterizing this compound and validating its structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to confirm sulfanyl group positioning and piperidine ring conformation. Compare chemical shifts with structurally similar compounds (e.g., methylsulfanylphenyl derivatives) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve crystal structure to analyze dihedral angles between pyrimidine and phenyl rings, as demonstrated in pyrimidine derivatives .
- HPLC : Assess purity (>98%) using a C18 column and gradient elution .
Q. What safety protocols are recommended for handling this compound given its structural analogs’ toxicity profiles?
- Methodological Answer :
- Hazard mitigation : Classify as Category 4 acute toxicity (oral/dermal/inhalation) based on sulfanyl and piperidine analogs .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How should discrepancies in reported biological activity of this compound be addressed through experimental design?
- Methodological Answer :
- Controlled assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing activity variations .
- Dose-response curves : Compare EC50/IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethylbenzamide derivatives) to identify structure-activity trends .
- Statistical modeling : Apply Design of Experiments (DoE) to optimize assay conditions and resolve conflicting results .
Q. What strategies can determine the structure-activity relationship (SAR) of this compound’s derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the sulfanyl group (e.g., oxidation to sulfone) or ethoxyphenyl moiety (e.g., halogen substitution) .
- Biological screening : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactivity) using fluorescence-based assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinase domains .
- Crystallographic analysis : Resolve ligand-target co-crystal structures to validate docking predictions .
Q. How can in silico methods predict this compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- ADME prediction : Use SwissADME or ADMETLab to estimate lipophilicity (LogP), blood-brain barrier permeability, and cytochrome P450 interactions .
- Metabolic pathways : Simulate phase I/II metabolism (e.g., sulfoxidation via CYP3A4) using StarDrop or similar software .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on sulfanyl group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
